
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has been widely studied in the scientific community for its potential applications in various fields.
科学的研究の応用
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists, which could have implications for obesity treatment and appetite regulation. The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives highlight the potential of these compounds in medical research, particularly for targeting metabolic disorders (Fotsch et al., 2001).
Hydrogel Formation
Another area of application is in the development of hydrogels. One study demonstrated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels across a range of acidic pH levels. The morphology and rheology of these gels, which can be tuned by the identity of the anion, have implications for material science and engineering, offering innovative solutions for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Soluble Epoxide Hydrolase Inhibition
Research on 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, underscores the utility of urea derivatives in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The study focuses on the metabolism of TPPU, which is crucial for assessing the safety and effectiveness of such inhibitors (Wan et al., 2019).
Fluorescent Probes for Metal Ion Detection
Urea derivatives also find applications as fluorescent probes for the detection of metal ions, such as aluminum (Al3+), in biological systems. This has significant implications for environmental monitoring and biomedical diagnostics, showcasing the versatility of urea derivatives in analytical chemistry (Wang et al., 2017).
Corrosion Inhibition
Furthermore, studies on the corrosion inhibition properties of urea derivatives for mild steel in hydrochloric acid solutions illustrate the potential of these compounds in industrial applications, offering solutions for material preservation and extending the lifespan of metal components (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNUUOOHMISOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

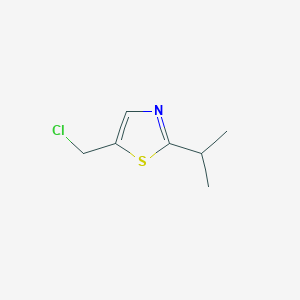
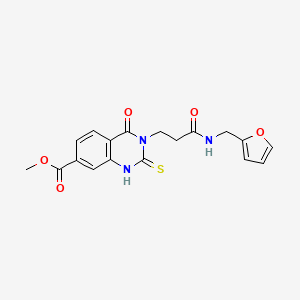
![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)
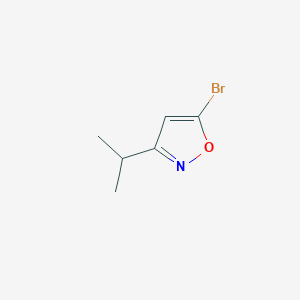
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
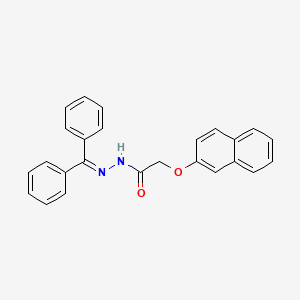
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
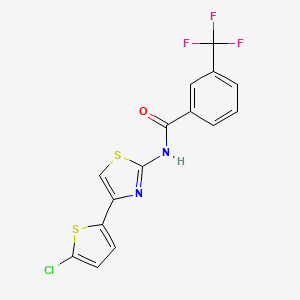
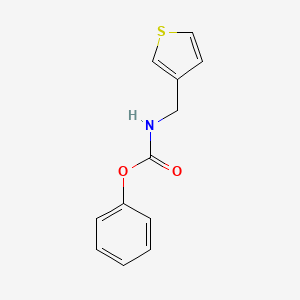
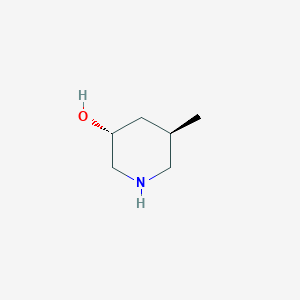
![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)